molecular formula C6H10N4O B13319740 3-Amino-6-propyl-1,2,4-triazin-5-OL

3-Amino-6-propyl-1,2,4-triazin-5-OL

Cat. No.: B13319740
M. Wt: 154.17 g/mol
InChI Key: LEKAPXRFPTWUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-propyl-1,2,4-triazin-5-OL is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-propyl-1,2,4-triazin-5-OL can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with propylamine under specific conditions can yield the desired compound . The reaction typically requires a solvent such as dioxane and a base like sodium carbonate, with the temperature maintained between 70-80°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-propyl-1,2,4-triazin-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Amino-6-propyl-1,2,4-triazin-5-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-propyl-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of nitric oxide synthase, reducing the production of reactive nitrogen intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-propyl-1,2,4-triazin-5-OL is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-6-propyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C6H10N4O/c1-2-3-4-5(11)8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,10,11)

InChI Key

LEKAPXRFPTWUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(NC1=O)N

Origin of Product

United States

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